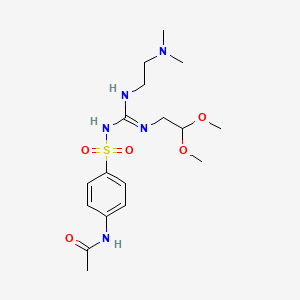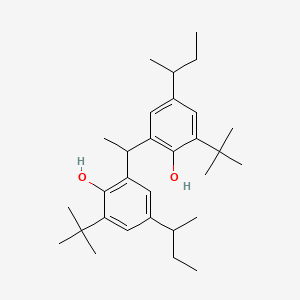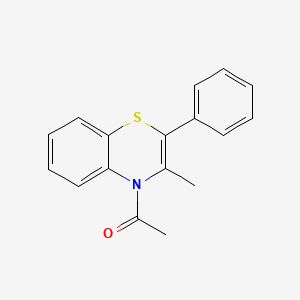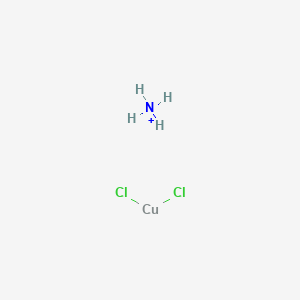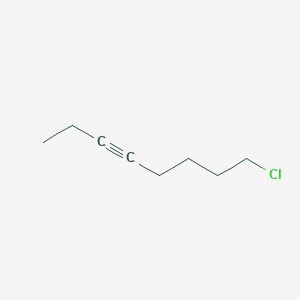
8-Chlorooct-3-yne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Chlorooct-3-yne is an organic compound with the molecular formula C8H13Cl. It is characterized by the presence of a chlorine atom attached to the eighth carbon of an octyne chain, which contains a triple bond between the third and fourth carbons. This compound is part of the alkyne family, known for their carbon-carbon triple bonds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 8-Chlorooct-3-yne can be synthesized through various methods. One common approach involves the dehydrohalogenation of vicinal dihalides or vinylic halides. This process typically uses a strong base, such as sodium amide in ammonia (NaNH2/NH3), to facilitate the elimination reaction .
Industrial Production Methods: In an industrial setting, the preparation of this compound may involve the use of large-scale reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully controlled to optimize yield and purity, often involving the use of catalysts and specific temperature and pressure settings .
Analyse Chemischer Reaktionen
Types of Reactions: 8-Chlorooct-3-yne undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Addition Reactions: The triple bond can participate in addition reactions, such as hydrogenation, halogenation, and hydrohalogenation.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Hydrogenation: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Halogenation: Halogens like bromine or chlorine in the presence of a solvent like carbon tetrachloride.
Major Products Formed:
Substitution: Formation of various substituted alkynes.
Addition: Formation of alkenes or alkanes depending on the degree of hydrogenation.
Oxidation: Formation of carboxylic acids or ketones.
Wissenschaftliche Forschungsanwendungen
8-Chlorooct-3-yne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 8-Chlorooct-3-yne involves its reactivity due to the presence of the triple bond and the chlorine atom. The triple bond can undergo addition reactions, while the chlorine atom can participate in substitution reactions. These reactions can lead to the formation of various intermediates and products, which can interact with molecular targets and pathways in different contexts .
Vergleich Mit ähnlichen Verbindungen
1-Octyne: An alkyne with a triple bond between the first and second carbons.
3-Octyne: An alkyne with a triple bond between the third and fourth carbons, similar to 8-Chlorooct-3-yne but without the chlorine atom.
8-Bromooct-3-yne: Similar structure with a bromine atom instead of chlorine.
Uniqueness: this compound is unique due to the presence of the chlorine atom, which imparts distinct reactivity and properties compared to other octynes. This makes it valuable in specific synthetic applications and research contexts .
Eigenschaften
CAS-Nummer |
71978-04-6 |
|---|---|
Molekularformel |
C8H13Cl |
Molekulargewicht |
144.64 g/mol |
IUPAC-Name |
8-chlorooct-3-yne |
InChI |
InChI=1S/C8H13Cl/c1-2-3-4-5-6-7-8-9/h2,5-8H2,1H3 |
InChI-Schlüssel |
WIDULQKNCMYPEW-UHFFFAOYSA-N |
Kanonische SMILES |
CCC#CCCCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


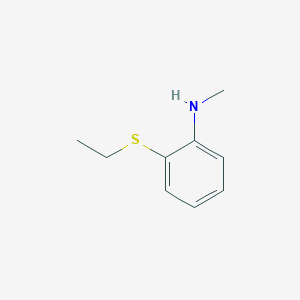

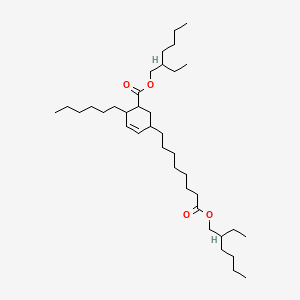
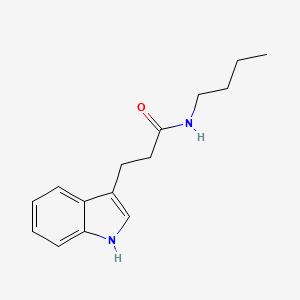
![8-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazine-1,2,7-triol](/img/structure/B14469015.png)
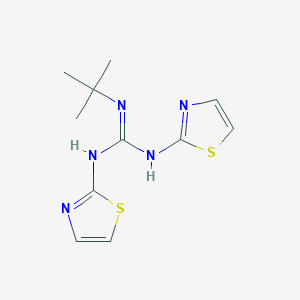
![3,9-Dioxa-6-azaspiro[5.5]undecan-6-ium bromide](/img/structure/B14469023.png)
![3-{1-[(1H-1,2,4-Triazol-5-yl)amino]ethylidene}oxolan-2-one](/img/structure/B14469031.png)
![Propanenitrile, 3-[[2-(2-furanylmethyl)cyclohexyl]amino]-](/img/structure/B14469041.png)
